molecular formula C5H8N4O2 B160205 Triazolealanine CAS No. 10109-05-4

Triazolealanine

Cat. No. B160205
CAS RN: 10109-05-4
M. Wt: 156.14 g/mol
InChI Key: CAPORZWUTKSILW-UHFFFAOYSA-N
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Description

Triazoles are a group of five-membered heterocyclic compounds containing two carbon and three nitrogen atoms . They are known for their significant biological and pharmacological properties . They are used in drug design and have shown to have multidirectional biological activity .


Synthesis Analysis

The synthesis of triazoles involves various methods. One of the methods includes the click chemistry method of the Cu-catalyzed azide–alkyne cycloaddition reaction (CuAAC) which can synthesize 1,2,3-triazole in high yield .


Molecular Structure Analysis

Triazoles exist in two isomeric forms: 1,2,3-triazole and 1,2,4-triazole . The triazole ring tends to prototropic tautomerism, which is important for studying the chemical reactivity and interaction of drugs based on triazole with biomolecules in the human body .


Chemical Reactions Analysis

The triazole ring exhibits different tautomeric forms, which are important to understand the chemical reactivity of compounds and their impact on biological systems .


Physical And Chemical Properties Analysis

The physical and chemical properties of triazoles are important parameters in the biological evaluation of materials . These properties are naturally different for every material or combination of materials, and relate primarily to the variable properties on the chemical level .

Scientific Research Applications

Cellular Protein Synthesis and Surface Labeling

Triazolealanine, specifically azidoalanine, has been studied for its interaction with cellular protein synthesis machinery. An improved protocol for copper-catalyzed triazole formation on bacterial cell surfaces demonstrated that azidoalanine, along with other methionine analogues, can be used for extensive cell surface labeling. This application is crucial in understanding protein synthesis and cellular interaction at a molecular level (Link, Vink, & Tirrell, 2004).

Supramolecular and Coordination Chemistry

Research on 1,2,3-triazoles, including derivatives of this compound, has grown significantly due to their unique properties in supramolecular interactions. These interactions have led to various applications in supramolecular and coordination chemistry. The nitrogen-rich triazole structure, with its highly polarized carbon atom, facilitates the complexation of anions through hydrogen and halogen bonding. This characteristic opens doors for various innovative applications in areas such as anion recognition, catalysis, and photochemistry (Schulze & Schubert, 2014).

Physical and Thermal Property Alteration

Triazole compounds, including this compound derivatives, have been researched for their physical and thermal properties. Studies have shown that these compounds can undergo significant alterations in their physical and thermal characteristics, such as changes in unit cell volume, molecular weight, and crystallite size. These changes highlight the potential of this compound derivatives in the development of materials with tailored physical properties (Trivedi et al., 2015).

Corrosion Control and Paint Pigments

In the field of materials science, triazole derivatives have been applied as corrosion control agents. Specifically, triazole has been utilized in the modification of water-soluble particles through plasma polymerization techniques. This novel approach has been shown to effectively control corrosion, highlighting the potential of this compound derivatives in industrial applications, such as in the formulation of slow-release paint pigments for metal protection (Yang & Ooij, 2004).

Mechanism of Action

Target of Action

Triazolealanine, a non-proteinogenic α-amino acid, is a derivative of alanine where one of the methyl hydrogens is replaced by a 1,2,4-triazol-3-yl group . The primary targets of this compound and its derivatives are essential proteins for bacteria, such as DNA gyrase, glucosamine-6-phosphate synthase, dihydrofolate reductase (DHFR), and SecA ATPase .

Mode of Action

This compound interacts with its targets by inhibiting their function. For instance, it has been shown that 1,2,4-triazole derivatives have inhibitory potential against DNA gyrase, an enzyme that introduces supercoiling into DNA . This interaction results in changes to the bacterial DNA structure, affecting its replication and transcription processes.

Biochemical Pathways

The inhibition of these essential proteins by this compound affects various biochemical pathways. For example, the inhibition of DNA gyrase disrupts DNA replication, while the inhibition of glucosamine-6-phosphate synthase disrupts the synthesis of glucosamine-6-phosphate, a critical component of bacterial cell walls .

Result of Action

The result of this compound’s action is the disruption of essential bacterial processes, leading to bacterial death. By inhibiting key proteins and disrupting critical biochemical pathways, this compound prevents bacteria from carrying out necessary functions for survival .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other drugs can lead to drug-drug interactions, potentially affecting the efficacy of this compound . Additionally, factors such as pH and temperature can influence the stability of this compound.

Future Directions

Triazoles have a broad range of therapeutic applications with ever-widening future scope across scientific disciplines . Further investigations on this scaffold can harness its optimum antibacterial potential .

properties

IUPAC Name

2-amino-3-(1H-1,2,4-triazol-5-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N4O2/c6-3(5(10)11)1-4-7-2-8-9-4/h2-3H,1,6H2,(H,10,11)(H,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAPORZWUTKSILW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NNC(=N1)CC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

10109-05-4
Record name α-Amino-1H-1,2,4-triazole-5-propanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=10109-05-4
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Record name Triazolealanine
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Record name NSC76227
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Record name 1,2,4-triazolyl-3-alanine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

A: Triazolealanine (specifically 1,2,4-triazole-3-alanine) acts as a histidine analog, interfering with histidine metabolism. Its primary target is the histidine biosynthetic pathway. [, , , , , ]

  • Target: this compound inhibits the enzyme phosphoribosyl-ATP pyrophosphorylase, the first enzyme in the histidine biosynthesis pathway. [] This inhibition leads to a decrease in histidine production. [, ]
  • Downstream effects: The reduced availability of histidine affects various cellular processes. For instance, in Escherichia coli, this compound substitutes for histidine during protein synthesis, resulting in the production of non-functional alkaline phosphatase subunits. These subunits cannot assemble correctly, disrupting enzyme function. [] In Arabidopsis thaliana, this compound primarily inhibits root elongation rather than directly affecting pigment biosynthesis. []

ANone: While the provided abstracts lack detailed spectroscopic data, some information about this compound structure can be extracted:

    A: this compound resistance has been a powerful tool for developing bacterial strains capable of producing large quantities of histidine. [, , , ]

    • Selection of mutants: Researchers use this compound to screen for bacteria with mutations that confer resistance to the compound. Many of these resistant mutants overproduce histidine. [, , , ] For example, this approach has been successfully employed in species like Corynebacterium glutamicum, Arthrobacter citreus, Brevibacterium flavum, Bacillus megaterium, Bacillus subtilis, and Nocardia globerula. [, ]
    • Mechanism: The resistance often stems from alterations in the histidine biosynthesis pathway, such as feedback-insensitive enzymes or increased expression of pathway enzymes. [, ] These changes ultimately lead to the accumulation and excretion of histidine into the culture medium. [, , ]

    A: Yes, resistance to this compound has been observed and studied, particularly in the context of developing histidine-producing bacterial strains. [, , , , ]

    • Mechanisms of resistance: Several mechanisms contribute to this compound resistance:
      • Altered enzyme regulation: Mutations can lead to enzymes in the histidine biosynthesis pathway that are less sensitive to feedback inhibition by this compound. []
      • Increased enzyme production: Some resistant strains overexpress the enzymes involved in histidine biosynthesis, effectively overcoming the inhibitory effect of this compound. [, ]

    A: Research suggests that this compound can act as a conditional inhibitor in certain bacterial species. [, ]

    • Carbon source dependency: In Serratia marcescens, the inhibitory effect of this compound on growth varies depending on the carbon source utilized by the bacteria. [, ] This suggests that the metabolic state of the cell, influenced by the carbon source, impacts the efficacy of this compound.
    • Intracellular pool size: The sensitivity of Serratia marcescens to this compound appears inversely correlated with the intracellular concentration of histidine. [, ] This observation suggests that when histidine levels are high, the inhibitory effect of this compound is less pronounced.

    A: this compound has been a valuable tool in unraveling the regulatory mechanisms governing histidine biosynthesis. [, ]

    • Repression control: Studies using Salmonella typhimurium showed that this compound could repress the formation of histidyl-transfer RNA synthetase. [] This effect was dependent on the functionality of the first enzyme in the histidine biosynthetic pathway, suggesting a link between histidine biosynthesis and the regulation of histidyl-tRNA synthetase. []
    • Regulatory mutants: By isolating and characterizing this compound-resistant mutants, researchers have gained insights into the genetic control of histidine biosynthesis and its connection to other cellular processes. [] These mutants have shed light on the role of histidyl-tRNA in regulating histidine operon expression. []

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